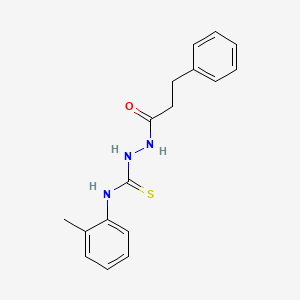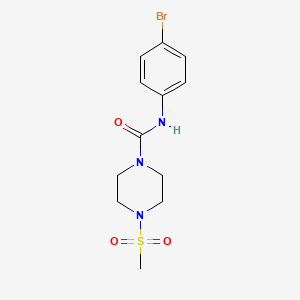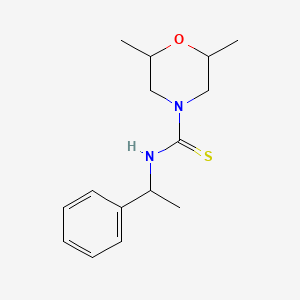
N-(3-methoxy-5-nitrophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Übersicht
Beschreibung
This compound belongs to a class of chemicals characterized by the presence of both nitro and acetamide functional groups attached to aromatic systems, implying a notable reactivity and a broad range of potential applications in materials science, pharmaceuticals, and chemical synthesis.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step organic reactions, starting from basic aromatic compounds undergoing nitration, followed by acylation and condensation reactions. For instance, Salian et al. (2017) detailed the synthesis of a closely related compound through a series of reactions involving cyclization and characterization by spectroscopic methods such as FT-IR, NMR, and LCMS (Salian, Narayana, & Sarojini, 2017).
Molecular Structure Analysis
The structure of such compounds is often confirmed using spectroscopic techniques and crystallography. X-ray crystallography provides precise information on the molecular geometry, including bond lengths and angles, crucial for understanding reactivity and properties. For example, Kumarasinghe et al. (2009) utilized single-crystal X-ray analysis for unambiguous structure determination of a pyrazol-related compound (Kumarasinghe, Hruby, & Nichol, 2009).
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Antioxidant Activity
Research on pyrazole-acetamide derivatives, including compounds structurally related to N-(3-methoxy-5-nitrophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, has shown their utility in forming novel Co(II) and Cu(II) coordination complexes. These studies have illuminated the role of hydrogen bonding in self-assembly processes and demonstrated significant antioxidant activities for both the ligands and their complexes. This suggests potential applications in designing coordination compounds with specific physicochemical properties or biological activities (Chkirate et al., 2019).
Green Synthesis
The green synthesis approach has been applied to related acetamide compounds, highlighting an environmentally friendly method for producing key intermediates used in dye production. Such methodologies offer insights into sustainable chemical syntheses, potentially reducing harmful byproducts and energy consumption in industrial processes (Zhang Qun-feng, 2008).
Pharmacological Evaluation
Another area of research has focused on evaluating the pharmacological potentials of acetamide derivatives. Studies have explored their antibacterial activities against Methicillin-Resistant Staphylococcus aureus (MRSA), indicating that certain derivatives exhibit significant potency compared to standard treatments. This research avenue could pave the way for new antimicrobial agents, addressing the growing concern over antibiotic resistance (Chaudhari et al., 2020).
Antimalarial and Anticonvulsant Activities
Further studies have synthesized and tested various acetamide derivatives for their antimalarial and anticonvulsant activities. Such research not only expands the understanding of these compounds' biological activities but also contributes to the development of new therapeutic agents for treating complex diseases (Werbel et al., 1986); (Aktürk et al., 2002).
Eigenschaften
IUPAC Name |
N-(3-methoxy-5-nitrophenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O6/c1-8-3-12(18(22)23)15-16(8)7-13(19)14-9-4-10(17(20)21)6-11(5-9)24-2/h3-6H,7H2,1-2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRMKNAROISKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=CC(=C2)OC)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4631183.png)



![1-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4631208.png)
![3,7-dibenzyl-2-[(4-methoxybenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4631216.png)

![dimethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4631233.png)
![1-methyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4631239.png)
![3-(1,3-benzodioxol-5-yl)-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4631244.png)

![methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631262.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4631268.png)
![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B4631277.png)